N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251689-45-8
VCID: VC6822951
InChI: InChI=1S/C24H20FN3O4/c1-31-18-12-7-15(21(13-18)32-2)14-26-24(30)22-23(29)19-5-3-4-6-20(19)28(27-22)17-10-8-16(25)9-11-17/h3-13H,14H2,1-2H3,(H,26,30)
SMILES: COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F)OC
Molecular Formula: C24H20FN3O4
Molecular Weight: 433.439

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide

CAS No.: 1251689-45-8

Cat. No.: VC6822951

Molecular Formula: C24H20FN3O4

Molecular Weight: 433.439

* For research use only. Not for human or veterinary use.

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide - 1251689-45-8

Specification

CAS No. 1251689-45-8
Molecular Formula C24H20FN3O4
Molecular Weight 433.439
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxocinnoline-3-carboxamide
Standard InChI InChI=1S/C24H20FN3O4/c1-31-18-12-7-15(21(13-18)32-2)14-26-24(30)22-23(29)19-5-3-4-6-20(19)28(27-22)17-10-8-16(25)9-11-17/h3-13H,14H2,1-2H3,(H,26,30)
Standard InChI Key WXZUGDWLFUTYQH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F)OC

Introduction

Chemical Identity and Structural Features

The compound is a cinnoline derivative characterized by a fused bicyclic aromatic system. Its molecular formula is C₂₄H₂₁FN₃O₄, with a molecular weight of 434.44 g/mol . Key structural elements include:

  • A cinnoline core (1,2-diazanaphthalene) substituted at position 1 with a 4-fluorophenyl group.

  • A 4-oxo-1,4-dihydro moiety at position 4.

  • A carboxamide group at position 3, further functionalized with a (2,4-dimethoxyphenyl)methyl substituent.

The presence of electron-donating methoxy groups and the electron-withdrawing fluorophenyl group creates a polarized electronic environment, which may influence reactivity and intermolecular interactions .

Synthetic Methodologies

By-Product Analysis

Synthetic routes often produce regioisomers or halogenated by-products. For example, chlorinated derivatives may form during cyclization if chloro-substituted intermediates are present . Rigorous purification (e.g., recrystallization from ethanol) is essential to isolate the target compound .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR:

    • Absence of ethoxy protons (δ ~1.2–4.3 ppm) confirms cyclization.

    • Aromatic protons from the 4-fluorophenyl group appear as doublets (δ ~7.2–7.8 ppm, J = 8–9 Hz).

    • Methoxy groups resonate as singlets (δ ~3.8–4.0 ppm) .

  • ¹³C NMR:

    • Carbonyl signals at δ ~160–170 ppm (amide and ketone groups).

    • Fluorine-coupled carbons (C-F) show splitting in the aromatic region .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 434.44 (M⁺).

    • Fragment ions at m/z 415.4 (loss of F) and 252.1 (cleavage of the carboxamide bond) .

Crystallographic Analysis

While no crystal structure of the target compound is reported, related dimethoxyphenyl cinnolines exhibit planar aromatic systems with intermolecular hydrogen bonding between amide groups . The fluorine atom likely engages in weak C–F···H interactions, influencing packing motifs .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight434.44 g/mol
LogP (Predicted)~3.2 (High lipophilicity)
SolubilityLow in water; soluble in DMSO, ethanol
Melting PointNot reported

The compound’s low aqueous solubility aligns with its high LogP, suggesting preferential partitioning into lipid membranes .

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